![molecular formula C11H15ClFNS B1444596 2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride CAS No. 1353989-69-1](/img/structure/B1444596.png)
2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride
Overview
Description
2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a 4-fluorophenyl group, and a thioether linkage. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride typically involves the following steps:
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Formation of the Thioether Linkage: : The initial step involves the reaction of 4-fluorobenzenethiol with a suitable alkylating agent to form the 4-fluorophenylthioalkane intermediate. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Cyclization to Form Pyrrolidine Ring: : The next step involves the cyclization of the intermediate with a suitable amine, such as 1,4-dibromobutane, to form the pyrrolidine ring. This reaction is typically carried out under reflux conditions in a solvent like ethanol or acetonitrile.
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Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or isopropanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrrolidine ring, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and diethyl ether.
Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as an important building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structure facilitates various chemical reactions, including nucleophilic substitutions and cyclization reactions.
- Reagent in Organic Reactions : It is employed as a reagent in diverse organic reactions, contributing to the development of new synthetic methodologies.
Biology
- Antimicrobial Properties : Research indicates that 2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride exhibits significant antimicrobial activity. In vitro studies have shown efficacy against several bacterial strains, including multidrug-resistant Staphylococcus aureus, suggesting its potential use in treating resistant infections.
- Antifungal Activity : The compound has demonstrated antifungal properties against species such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL. Its mechanism involves disrupting fungal cell membranes and inhibiting key enzymes necessary for growth.
Medicine
- Therapeutic Applications : Investigations into the therapeutic potential of this compound are ongoing, particularly in the context of drug development targeting specific biological pathways. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological studies.
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Case Studies :
- A study highlighted its antimicrobial efficacy against multidrug-resistant bacterial strains, focusing on optimizing dosage for enhanced therapeutic outcomes.
- Another investigation examined its antifungal properties against clinical isolates of Candida, indicating its potential role in treating candidiasis, especially among immunocompromised patients.
Industry
- Production of Specialty Chemicals : The compound is utilized in the manufacturing of specialty chemicals and serves as an intermediate in pharmaceutical synthesis, enhancing the production efficiency of various drugs.
Mechanism of Action
The mechanism of action of 2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride
- 2-(((4-Bromophenyl)thio)methyl)pyrrolidine hydrochloride
- 2-(((4-Methylphenyl)thio)methyl)pyrrolidine hydrochloride
Uniqueness
2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound for various research applications.
Biological Activity
2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C11H14ClFNS
- Molecular Weight : 251.75 g/mol
- CAS Number : 1353989-69-0
The presence of a fluorinated phenyl group and a thioether linkage contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
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Staphylococcus aureus (MSSA) | 16 |
Staphylococcus aureus (MRSA) | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound has moderate activity against certain pathogens, particularly MSSA and MRSA strains, which are critical in clinical settings due to their resistance profiles .
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity. In vitro tests demonstrated its efficacy against several fungal strains, with MIC values ranging from 8 to 64 μg/mL for species such as Candida albicans and Aspergillus niger. The compound's structure allows it to interact with fungal cell membranes, disrupting their integrity .
The mechanism underlying the biological activity of this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Membrane Disruption : Its lipophilic nature enables penetration into microbial membranes, leading to cell lysis.
- Receptor Modulation : The pyrrolidine moiety may interact with specific receptors or proteins, modulating their activity and influencing cellular pathways .
Case Studies
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Study on Antimicrobial Efficacy
A recent study assessed the compound's antimicrobial efficacy in a clinical setting, testing it against multidrug-resistant strains of Staphylococcus aureus. The results indicated a promising potential for use in treating infections caused by resistant bacteria, with a focus on optimizing dosage to enhance efficacy while minimizing toxicity . -
Evaluation of Antifungal Properties
Another investigation focused on the antifungal properties of this compound against clinical isolates of Candida species. The study highlighted its potential as a therapeutic agent in treating candidiasis, especially in immunocompromised patients .
Properties
IUPAC Name |
2-[(4-fluorophenyl)sulfanylmethyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS.ClH/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMRKQURKRCBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CSC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353989-69-1 | |
Record name | Pyrrolidine, 2-[[(4-fluorophenyl)thio]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353989-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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